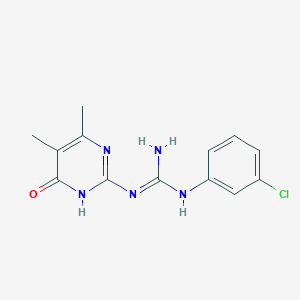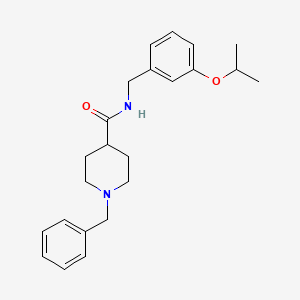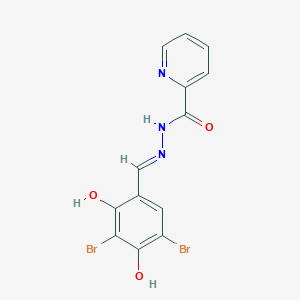![molecular formula C12H9N3OS2 B6021988 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is a compound with a molecular formula of C13H9N3OS2. It is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Wirkmechanismus
The exact mechanism of action of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis and cell cycle arrest in cancer cells, as well as to suppress the activity of certain transcription factors involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, as well as to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, as well as to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is its potent antitumor activity against a variety of cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial effects, which could have potential therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one. One area of focus could be on improving the solubility of this compound in aqueous solutions, which could make it more practical for in vivo applications. Another area of research could be on identifying the specific enzymes and transcription factors targeted by this compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been reported in several studies. One of the most commonly used methods involves the reaction of 4-phenyl-2-aminothiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. Other methods have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, this compound has also been found to exhibit anti-inflammatory and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to suppress the activity of certain enzymes involved in inflammation. It has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-10-7-18-12(14-10)15-11-13-9(6-17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCUMBOJUSBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=NC(=CS2)C3=CC=CC=C3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\C2=NC(=CS2)C3=CC=CC=C3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxyphenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)
![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![1-cyclohexyl-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6021931.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B6021956.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)

![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)
![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)
![4,4,4-trifluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6022006.png)
